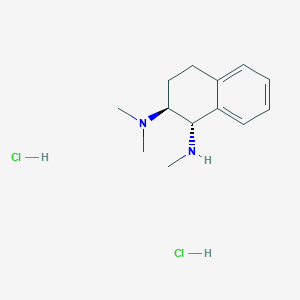![molecular formula C12H15NO4S B13502698 N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine CAS No. 825635-19-6](/img/structure/B13502698.png)
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and as a biochemical reagent due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine can be synthesized through the reaction of 2-methyl-D-cysteine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction typically occurs at room temperature and results in the formation of the benzyloxycarbonyl-protected cysteine derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis or other deprotection methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often used for the removal of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Deprotection: Formation of the free amino group on the cysteine derivative.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Reagent: Employed in various biochemical assays and experiments.
Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Proteomics: Utilized in the study of protein structure and function.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteine
- N-[(Benzyloxy)carbonyl]-L-serine
- N-[(Benzyloxy)carbonyl]-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is unique due to the presence of the methyl group on the cysteine backbone, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects are important.
Eigenschaften
CAS-Nummer |
825635-19-6 |
|---|---|
Molekularformel |
C12H15NO4S |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-12(8-18,10(14)15)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,13,16)(H,14,15)/t12-/m1/s1 |
InChI-Schlüssel |
QIUCNBFBTNPRPK-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@](CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


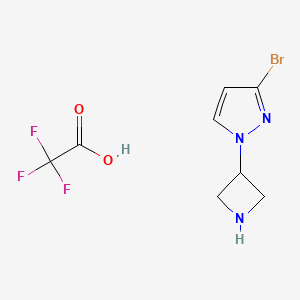
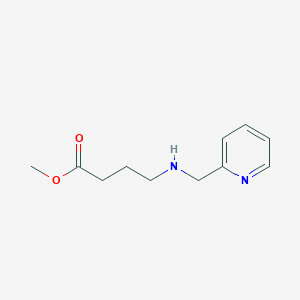
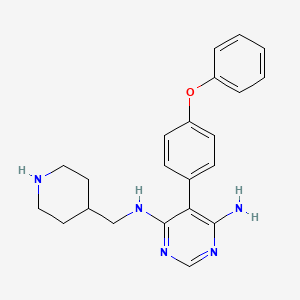

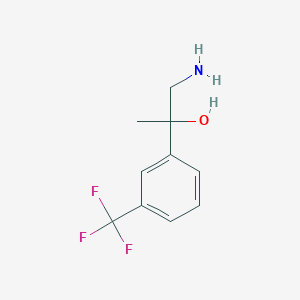
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
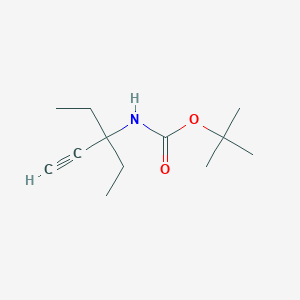
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

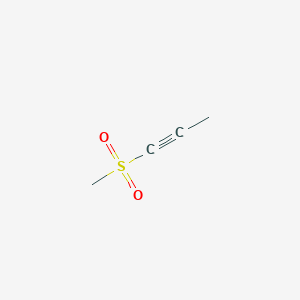
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
